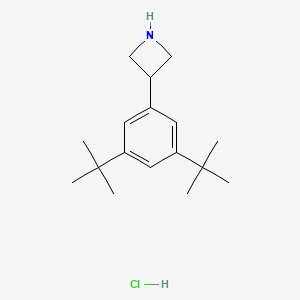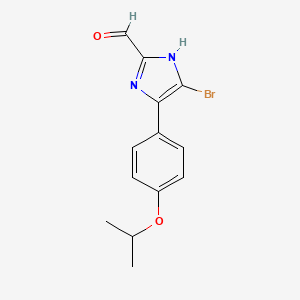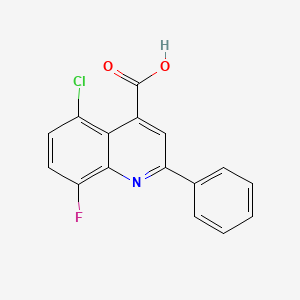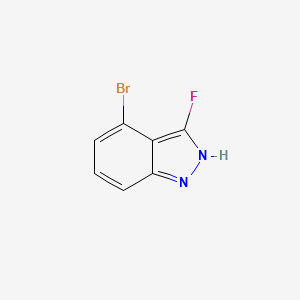
2-(Difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene is an organic compound that belongs to the class of fluorinated aromatic compounds These compounds are characterized by the presence of fluorine atoms attached to the benzene ring, which significantly alters their chemical and physical properties
Métodos De Preparación
The synthesis of 2-(Difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene can be achieved through various synthetic routes. One common method involves the difluoromethylation of a fluorinated benzene derivative. This process typically requires the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base. The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
2-(Difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Typical oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation with potassium permanganate can produce a quinone derivative .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Fluorinated compounds often exhibit enhanced binding affinity and selectivity towards biological targets.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Fluorinated aromatic compounds are known to improve the pharmacokinetic properties of drugs, such as increased metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets through various interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. The exact pathways involved depend on the specific biological system being studied .
Comparación Con Compuestos Similares
2-(Difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
1-Fluoro-2-(trifluoromethyl)benzene: This compound lacks the difluoromethyl group, which can result in different reactivity and biological activity.
2-(Trifluoromethyl)-1-fluoro-3-(difluoromethyl)benzene: This is a positional isomer with the trifluoromethyl and difluoromethyl groups swapped, leading to variations in chemical properties and reactivity.
1,3-Difluoro-2-(trifluoromethyl)benzene: This compound has two fluorine atoms on the benzene ring, which can influence its reactivity and interactions with biological targets
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H4F6 |
|---|---|
Peso molecular |
214.11 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4F6/c9-5-3-1-2-4(8(12,13)14)6(5)7(10)11/h1-3,7H |
Clave InChI |
PCQLCTFLRGJAST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13706504.png)


![Methyl 6-[1-(2-Tetrahydropyranyl)-5-pyrazolyl]pyridine-2-carboxylate](/img/structure/B13706527.png)
![Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13706531.png)
![Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate](/img/structure/B13706537.png)





![[(2S,3R,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B13706568.png)
![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)
